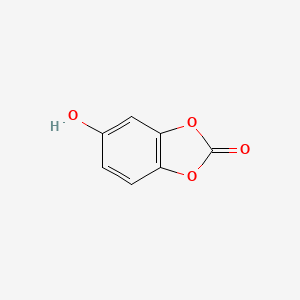

5-Hydroxy-1,3-benzodioxol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1,3-benzodioxol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O4/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNUCIIXJQPBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 5 Hydroxy 1,3 Benzodioxol 2 One

Nucleophilic and Electrophilic Reactivity Profiles of the Carbonate Group

The carbonate group within the 1,3-benzodioxol-2-one (B1265739) structure presents a key site for chemical transformations. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is analogous to that observed in other cyclic carbonates and related structures like benzoxazolin-2-ones.

Nucleophilic Attack:

The primary reaction at the carbonate group involves nucleophilic acyl substitution. Attack at the carbonyl carbon can lead to ring-opening of the dioxolone ring. The facility of this reaction is influenced by the strength of the nucleophile and the reaction conditions. For instance, strong nucleophiles such as hydroxide (B78521) or alkoxides can induce hydrolysis or alcoholysis, respectively, leading to the formation of catechol derivatives.

While specific studies on 5-Hydroxy-1,3-benzodioxol-2-one are limited, research on the analogous compound 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD) following its metabolic oxidation to a dihydrodiol, suggests the resulting structure is unstable and susceptible to nucleophilic attack. acs.org This implies that the electron-withdrawing nature of the substituents on the benzodioxole ring system can significantly influence the electrophilicity of the ring carbons, including the carbonate carbon.

Electrophilic Interactions:

The oxygen atoms of the carbonate group possess lone pairs of electrons, rendering them weakly nucleophilic. They can be protonated under acidic conditions, which would activate the carbonyl group towards nucleophilic attack. However, strong electrophilic attack on the carbonate oxygen atoms is less common compared to reactions involving the phenolic hydroxyl group or the aromatic ring.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the 5-position is a dominant site of reactivity, exhibiting typical phenolic behavior. It can act as a proton donor (acidic) and its oxygen atom as a nucleophile.

O-Acylation and O-Alkylation:

The hydroxyl group can be readily acylated to form esters or alkylated to form ethers. Acylation can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction is a common strategy for protecting the hydroxyl group or modifying the compound's properties. Studies on the acylation of structurally similar benzoxazolin-2-ones demonstrate the propensity of the hydroxyl group to undergo this transformation.

Table 1: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type |

| O-Acylation | Acyl chloride, Pyridine | Ester |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether |

Oxidation and Reduction Pathways

The redox chemistry of this compound is centered on the phenolic hydroxyl group and the aromatic ring, with the carbonate group being relatively stable to common redox conditions.

Oxidation:

Phenols are susceptible to oxidation, and this compound is expected to follow this trend. Mild oxidizing agents can lead to the formation of a phenoxy radical, which can then participate in dimerization or other radical coupling reactions. Stronger oxidation can result in the formation of a quinone. The presence of the electron-donating hydroxyl group facilitates this oxidation. The oxidation of methoxyphenol groups to form catechol metabolites, which are then prone to further oxidation and redox cycling, is a well-documented phenomenon that provides a parallel for the expected reactivity of the hydroxylated benzodioxole ring. acs.org

Reduction:

The reduction of the phenolic hydroxyl group is not a typical transformation under standard conditions. The aromatic ring can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, which would lead to the corresponding cyclohexyl derivative. The carbonate group is generally resistant to reduction by common reducing agents like sodium borohydride.

Radical Chemistry and Related Investigations

The phenolic hydroxyl group is the primary site for radical chemistry in this compound. Phenolic compounds are well-known for their ability to act as free radical scavengers, a property attributed to their ability to donate a hydrogen atom from the hydroxyl group to a radical species, thereby neutralizing it.

The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. This stability prevents the propagation of radical chain reactions. The antioxidant activity of various benzodioxole derivatives has been noted, suggesting that this compound would likely exhibit similar properties.

Stability and Degradation Pathways in Model Systems

The stability of this compound is influenced by factors such as pH, temperature, and the presence of light or oxidizing agents.

Hydrolysis:

The cyclic carbonate ester is susceptible to hydrolysis, particularly under basic or acidic conditions, which would lead to the opening of the dioxolone ring to form the corresponding catechol derivative. The rate of hydrolysis would be dependent on the pH of the medium.

Thermal Stability:

While specific data for this compound is not available, studies on the parent compound, 1,3-benzodioxol-2-one, indicate a planar structure with significant π-π stacking interactions in the solid state, which contributes to its stability. It is expected that the hydroxylated derivative would have a comparable core stability, although the phenolic group may be susceptible to thermal decomposition at elevated temperatures.

Table 2: Summary of Expected Reactivity

| Functional Group | Reaction Type | Expected Outcome |

| Carbonate | Nucleophilic Attack | Ring-opening |

| Phenolic Hydroxyl | Acylation/Alkylation | Ester/Ether formation |

| Aromatic Ring/Phenol (B47542) | Oxidation | Quinone formation |

| Phenolic Hydroxyl | Radical Scavenging | Formation of a stabilized phenoxy radical |

| Carbonate | Hydrolysis | Ring-opening to form a catechol |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the connectivity and stereochemistry of a compound can be determined.

The proton NMR (¹H NMR) spectrum of 5-Hydroxy-1,3-benzodioxol-2-one is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and any aliphatic protons if present. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring.

Based on related benzodioxole structures, the protons on the aromatic ring would appear in the range of δ 6.0-7.5 ppm. chemicalbook.com The introduction of a hydroxyl group at the 5-position would influence the chemical shifts of the adjacent aromatic protons. The proton ortho to the hydroxyl group would likely experience a different shielding effect compared to the proton meta to it. The hydroxyl proton itself would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.0 | m |

| Hydroxyl-OH | Variable (broad s) | s |

Note: This is a predicted data table based on known values for similar structures. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the cyclic carbonate is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 150-160 ppm. rsc.org The aromatic carbons would appear in the region of δ 100-150 ppm. The carbon bearing the hydroxyl group (C-5) would be shifted downfield compared to the unsubstituted aromatic carbons due to the electronegativity of the oxygen atom. The other aromatic carbons will also show shifts influenced by the positions of the oxygen and hydroxyl substituents. For comparison, the carbonyl carbon in 1,3-benzodioxol-2-one (B1265739) appears at approximately δ 155 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 150 - 160 |

| C-O (aromatic) | 140 - 150 |

| C-OH | 140 - 150 |

| C-H (aromatic) | 100 - 120 |

| C-C (aromatic) | 120 - 140 |

Note: This is a predicted data table based on known values for similar structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, advanced NMR techniques are indispensable.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the relationships between adjacent aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds), which is crucial for identifying the connectivity between quaternary carbons (like the carbonyl and oxygen-substituted aromatic carbons) and nearby protons.

Variable Temperature (VT) NMR: VT-NMR could be employed to study dynamic processes, such as the potential for intermolecular hydrogen bonding of the hydroxyl group. Changes in the chemical shift and line shape of the hydroxyl proton signal with temperature can provide insights into these interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₇H₄O₄), the expected molecular weight is approximately 152.01 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would be characteristic of the benzodioxolone structure. Common fragmentation pathways for related compounds involve the loss of CO₂ from the carbonate moiety, leading to a significant fragment ion. The presence of the hydroxyl group might also lead to specific fragmentation pathways, such as the loss of a neutral water molecule. The fragmentation of the parent compound, 1,3-benzodioxol-2-one, shows a prominent peak corresponding to the loss of CO₂. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 152 | [M]⁺ |

| 108 | [M - CO₂]⁺ |

Note: This is a predicted data table. The relative intensities of the fragments would depend on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C and C-H) groups.

-OH Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1750-1800 cm⁻¹ would be indicative of the carbonyl group of the cyclic carbonate. For comparison, the carbonyl stretch in 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one is observed at 1643 cm⁻¹. researchgate.net

C-O Stretch: The C-O stretching vibrations of the ether and ester groups within the dioxolone ring would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C=C and C-H Stretches: Absorptions corresponding to the aromatic C=C bond stretching would be observed in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| C-H (aromatic) | > 3000 |

| C=O (carbonate) | 1750 - 1800 (strong) |

| C=C (aromatic) | 1450 - 1600 |

| C-O (ether/ester) | 1000 - 1300 |

Note: This is a predicted data table. Actual peak positions and intensities can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of all atoms in the crystal lattice can be determined, providing bond lengths, bond angles, and intermolecular interactions.

The crystal packing of this compound would likely be influenced by intermolecular hydrogen bonding involving the hydroxyl group, leading to the formation of supramolecular structures such as chains or sheets. These interactions play a crucial role in the solid-state properties of the compound. For comparison, the crystal structure of (2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one shows C—H···O interactions that link molecules into zigzag layers. nih.gov

Table 5: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Key Feature | Planar benzodioxolone core |

| Intermolecular Interactions | Hydrogen bonding via the -OH group, π-π stacking |

Note: This table presents expected features based on the analysis of similar compounds and is not experimental data for the title compound.

Chromatographic Techniques for Purity Assessment and Separation

The purity and separation of this compound are critical for its characterization and use in further applications. Chromatographic techniques, including Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), are fundamental methodologies employed for these purposes. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography serves as a rapid, qualitative, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, which acts as the stationary phase. A solvent or solvent mixture, the mobile phase, moves up the plate by capillary action.

The separation is based on the principle of adsorption. Due to its polar hydroxyl (-OH) group and the ether linkages in the dioxole ring, this compound is a polar molecule. It will exhibit strong interactions with a polar stationary phase like silica gel. The choice of the mobile phase is crucial for achieving effective separation. A solvent system with a polarity that allows the compound to move a moderate distance up the plate (retention factor, Rf, typically between 0.3 and 0.7) is ideal. Less polar impurities will travel further up the plate, while more polar impurities will remain closer to the baseline.

Spots are visualized under UV light, often at 254 nm, where the aromatic ring of the compound will absorb light and appear as a dark spot on a fluorescent background.

Table 1: Typical Parameters for TLC Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297), methanol). The ratio is optimized to achieve desired separation. |

| Sample Application | Dissolved in a suitable solvent (e.g., methanol, acetone) and applied as a small spot using a capillary tube. |

| Development | In a closed chamber saturated with the mobile phase vapor. |

| Visualization | Ultraviolet (UV) light at 254 nm. Staining with reagents like potassium permanganate (B83412) can also be used. |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, which has a relatively low volatility due to its polar nature and potential for hydrogen bonding, a derivatization step is often necessary. The polar hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether (e.g., by reacting with BSTFA) or an ester.

In GC, the mobile phase is an inert gas (e.g., helium, nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The derivatized, more volatile analyte is injected into a heated port, vaporized, and carried by the gas through the column. Compounds are separated based on their differing affinities for the stationary phase, with less interactive compounds eluting faster. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection.

Table 2: Hypothetical GC Parameters for Derivatized this compound

| Parameter | Description |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent. |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% Phenyl Polysiloxane). |

| Carrier Gas | Helium or Hydrogen with a constant flow rate. |

| Injector Temperature | Sufficiently high to ensure rapid volatilization without thermal degradation (e.g., 250 °C). |

| Oven Temperature Program | A temperature gradient is used to ensure separation of compounds with different boiling points. For example, starting at 100 °C and ramping to 280 °C. |

| Detector | Flame Ionization Detector (FID) for quantitation or Mass Spectrometry (MS) for identification. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the most widely used technique for the purity assessment and separation of compounds like this compound due to its high resolution and sensitivity. It is particularly well-suited for non-volatile or thermally sensitive compounds.

Reversed-phase HPLC is the most common mode for a polar compound like this. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The polar analyte has a lower affinity for the non-polar stationary phase and will elute relatively quickly, depending on the exact composition of the mobile phase. By using a gradient elution, where the proportion of the organic modifier is increased over time, a wide range of compounds with different polarities can be effectively separated.

A Diode Array Detector (DAD) or a UV-Vis detector is commonly employed, set to a wavelength where the benzodioxole chromophore exhibits maximum absorbance. For more definitive identification, HPLC can be coupled with Mass Spectrometry (LC-MS).

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Description |

| Column | Reversed-phase C18 or C8 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). |

| Mobile Phase | A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (acetonitrile or methanol). |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Column Temperature | Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times. |

| Injection Volume | 5 - 20 µL. |

| Detector | Diode Array Detector (DAD) or UV-Vis detector monitoring at a specific wavelength (e.g., 280 nm). Mass Spectrometer for LC-MS. |

Computational and Theoretical Investigations of 5 Hydroxy 1,3 Benzodioxol 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about the electronic structure and geometry of 5-Hydroxy-1,3-benzodioxol-2-one.

Electronic Structure and Molecular Orbital Analysis

DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating the electronic properties of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed using the same DFT methods, predicts the infrared (IR) and Raman spectra of this compound. This analysis is crucial for the characterization of the compound and for confirming its synthesized structure. The calculated vibrational modes can be assigned to specific functional groups. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the dioxolone ring is expected in the range of 1800-1850 cm⁻¹. The O-H stretching of the hydroxyl group would appear as a broad band around 3200-3600 cm⁻¹. The C-O-C stretching vibrations of the dioxole ring and the aromatic C-H stretching vibrations would also have distinct signatures in the predicted spectrum.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the compound and the nature of its interactions with solvent molecules or biological macromolecules. For a relatively rigid molecule like this compound, conformational analysis would focus on the orientation of the hydroxyl group and any slight puckering of the five-membered dioxole ring.

MD simulations in a solvent, such as water, can elucidate how the molecule interacts with its environment. The hydroxyl group and the carbonyl oxygen are expected to form hydrogen bonds with water molecules, influencing the solubility and bioavailability of the compound. The aromatic ring can engage in π-π stacking interactions with other aromatic systems.

Docking Studies and Ligand-Target Interaction Prediction in Biological Systems

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, such as a protein or enzyme. Given that many benzodioxole derivatives exhibit biological activity, docking studies of this compound can help identify potential protein targets and elucidate its mechanism of action at a molecular level.

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein, and various conformations and orientations would be sampled. The binding affinity is then estimated using a scoring function. Key interactions would likely involve hydrogen bonding between the hydroxyl and carbonyl groups of the ligand and amino acid residues in the active site. The benzodioxole ring could also form hydrophobic and π-π interactions with the protein. For instance, studies on similar benzodioxole compounds have shown interactions with enzymes like cyclooxygenase or lipoxygenase.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. For this compound, SAR studies can be conducted by comparing its predicted or experimentally determined activity with that of a series of related benzodioxole derivatives. By systematically modifying the structure, for example, by changing the position of the hydroxyl group or introducing other substituents on the aromatic ring, one can build a model that predicts the activity of new, unsynthesized compounds.

Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors (e.g., logP, molar refractivity, electronic parameters from DFT) to create a mathematical relationship with the biological activity. Such models are valuable for optimizing the structure of this compound to enhance its desired biological effects and minimize potential side effects. A recent study on benzodioxole analogs as SERCA2a activators highlights the importance of the benzodioxole moiety in biological activity and provides a framework for how SAR can guide the development of therapeutic agents. researchgate.netnih.gov

Mechanistic Biological Activity Research of 5 Hydroxy 1,3 Benzodioxol 2 One and Its Derivatives

Investigations into Enzyme Inhibition Mechanisms (e.g., Hydrolases, Kinases)

Research into the enzyme inhibition mechanisms of 5-Hydroxy-1,3-benzodioxol-2-one and its derivatives has revealed significant activity against various enzymes, particularly hydrolases. A notable example is the inhibition of α-amylase, a key enzyme in carbohydrate metabolism.

A study focused on a series of synthesized benzodioxol carboxamide derivatives demonstrated their potential as antidiabetic agents through the in vitro inhibition of α-amylase. The inhibitory effects were quantified by determining the half-maximal inhibitory concentration (IC50) values. Two compounds, in particular, displayed potent α-amylase inhibition with IC50 values of 0.85 µM and 0.68 µM, respectively. nih.gov This potent inhibition suggests a strong interaction with the active site of the enzyme, thereby blocking its catalytic activity. The study highlights the potential of the benzodioxole scaffold in designing effective enzyme inhibitors. nih.gov

While the direct inhibition of kinases by this compound itself is not extensively documented in the reviewed literature, the broader class of 1,3-benzodioxole (B145889) derivatives has been investigated for effects on signaling pathways that involve kinases. For instance, certain chalcone (B49325) derivatives containing the 1,3-benzodioxole moiety are known to possess a wide range of biological activities, which can be attributed to their interaction with various cellular signaling pathways, often regulated by kinases.

The following table summarizes the α-amylase inhibitory activity of selected benzodioxol carboxamide derivatives.

| Compound | α-Amylase IC50 (µM) |

| IIa | 0.85 |

| IIc | 0.68 |

| Data sourced from in vitro α-amylase inhibitory evaluations. |

Studies on Receptor Binding and Modulation Mechanisms

Investigations into the receptor binding and modulation mechanisms of this compound derivatives have identified specific interactions with plant hormone receptors. A series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives were designed and synthesized as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.govresearchgate.net

Bioassays revealed that one of the lead compounds, designated K-10, exhibited a significant root growth-promoting activity, surpassing that of the natural auxin, 1-naphthylacetic acid (NAA). nih.govresearchgate.net Further mechanistic studies using auxin-related mutants confirmed that K-10 exerts its physiological effects by being recognized by the TIR1 receptor. This interaction was shown to significantly enhance the transcriptional activity of the auxin response reporter, DR5:GUS. nih.govresearchgate.net

Molecular docking analyses provided a structural basis for the observed activity, indicating that K-10 has a stronger binding affinity with the TIR1 receptor compared to NAA. nih.govresearchgate.net This suggests that the N-(benzo[d] nih.govnih.govdioxol-5-yl) moiety plays a crucial role in the binding and activation of the receptor. These findings highlight the potential of this class of derivatives as selective modulators of the auxin signaling pathway.

The table below presents the key findings related to the interaction of a lead benzodioxole derivative with the auxin receptor TIR1.

| Compound | Target Receptor | Mechanism of Action | Key Finding |

| K-10 (N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide derivative) | Auxin Receptor TIR1 | Agonist | Stronger binding affinity to TIR1 compared to NAA, leading to enhanced root growth. |

| Data from bioassays and molecular docking studies. nih.govresearchgate.net |

Antioxidant Mechanisms and Free Radical Scavenging Studies

The antioxidant properties of derivatives of this compound have been investigated, revealing mechanisms centered on radical trapping and the inhibition of lipid peroxidation. A study on a benzodioxol anilide identified it as an inhibitor of ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation.

The primary antioxidant mechanism identified for this class of compounds is their action as radical trapping antioxidants (RTAs). They effectively scavenge peroxy radicals, which are key drivers of the lipid peroxidation chain reaction. The efficacy of these derivatives as RTAs was confirmed using a fluorescence-enabled inhibited autoxidation (Fenix) assay.

Furthermore, research on 5-hydroxyoxindole derivatives, which share a hydroxyl group at the 5-position, has demonstrated a significant suppression of lipid peroxidation in rat liver microsomes induced by tert-butylhydroperoxide. These compounds also effectively mitigated intracellular oxidative stress triggered by hydrogen peroxide. This suggests that the 5-hydroxy substitution on an aromatic ring system is a key structural feature for antioxidant activity.

The following table summarizes the antioxidant mechanisms observed for benzodioxole and related derivatives.

| Compound Class | Antioxidant Mechanism | Experimental Evidence |

| Benzodioxol anilides | Radical Trapping Antioxidant (scavenging of peroxy radicals), Inhibition of ferroptosis | Fenix assay, cell-based ferroptosis inhibition assays |

| 5-hydroxyoxindole derivatives | Suppression of lipid peroxidation, Reduction of intracellular oxidative stress | Rat liver microsome lipid peroxidation assay, H2O2-induced intracellular oxidative stress assay |

| Data compiled from mechanistic studies on antioxidant activity. |

Antimicrobial Activity at a Mechanistic Level (e.g., Bacterial Growth Inhibition Pathways, Fungal Activity)

The antimicrobial activity of this compound derivatives has been explored, with research pointing towards specific enzymatic and cellular targets in both bacteria and fungi.

Bacterial Growth Inhibition Pathways:

Several studies have highlighted the potential of 1,3-benzodioxole derivatives as antibacterial agents. One study on a Schiff base derivative of 1,3-benzodioxole demonstrated its ability to inhibit the growth of several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In silico analysis suggested that this antibacterial activity may be due to the binding and inhibition of the bacterial enzyme FabH, which is crucial for fatty acid synthesis.

Another line of research has identified the bacterial cell division protein FtsZ as a potential target for polyphenolic compounds with structural similarities to benzodioxole derivatives. These compounds were found to inhibit the GTPase activity of FtsZ, which is essential for the formation of the Z-ring and subsequent bacterial cytokinesis.

Fungal Activity:

The antifungal mechanism of a nitropropenyl benzodioxole (NPBD) derivative has been investigated in more detail. Its antifungal properties are attributed to its function as a redox-thiol oxidant and a tyrosine phosphatase inhibitor. Mechanistically, NPBD is believed to bind to the catalytic cysteine residue of key fungal enzymes, such as protein tyrosine phosphatase 1B (PTP1B), leading to their inactivation. This disruption of essential enzymatic activity ultimately results in the inhibition of fungal growth.

The table below summarizes the proposed antimicrobial mechanisms of action for different 1,3-benzodioxole derivatives.

| Derivative Class | Microbial Target | Proposed Mechanism of Action |

| Schiff base derivatives | Bacteria (e.g., MRSA) | Inhibition of FabH enzyme (fatty acid synthesis) |

| Polyphenolic derivatives | Bacteria | Inhibition of FtsZ GTPase activity (cell division) |

| Nitropropenyl benzodioxole (NPBD) | Fungi | Redox-thiol oxidation, Inhibition of tyrosine phosphatases (e.g., PTP1B) |

| Data from in vitro and in silico antimicrobial studies. |

Cellular Pathway Modulation in In Vitro Models (e.g., Apoptosis Induction, Cell Proliferation Pathways, Gene Expression Modulation)

Derivatives of this compound have been shown to modulate various cellular pathways in in vitro models, including the induction of apoptosis, inhibition of cell proliferation, and alteration of gene expression.

Apoptosis Induction:

Several 1,3-benzodioxole derivatives have demonstrated the ability to induce apoptosis in cancer cells through different mechanisms. One study identified a potent SHP2 inhibitor containing a benzodioxole moiety that triggered early apoptosis in U87MG glioblastoma cells. Another investigation revealed that 1,3-benzodioxole derivatives conjugated with arsenicals could initiate apoptosis by inhibiting the thioredoxin system and inducing oxidative stress.

Cell Proliferation Pathways:

The modulation of cell proliferation by these derivatives often involves the arrest of the cell cycle at specific checkpoints. For instance, the aforementioned SHP2 inhibitor was also found to inhibit cell cycle progression at the G1 and S phases in U87MG cells. In a separate study, a benzodioxole carboxamide derivative was shown to induce cell cycle arrest in the G2/M phase in Hep3B human liver cancer cells.

Gene Expression Modulation:

The ability of 1,3-benzodioxole derivatives to modulate gene expression has been demonstrated in the context of plant biology. A series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives, acting as auxin receptor agonists, were found to induce a transcriptional response similar to that of natural auxin. Specifically, the lead compound K-10 was observed to down-regulate the expression of genes that inhibit root growth in Oryza sativa. nih.govresearchgate.net

The following table summarizes the observed effects of various 1,3-benzodioxole derivatives on cellular pathways in vitro.

| Derivative Class | In Vitro Model | Cellular Pathway Modulated |

| SHP2 inhibitor with benzodioxole moiety | U87MG glioblastoma cells | Apoptosis induction, Cell cycle arrest (G1/S phase) |

| 1,3-benzodioxole-arsenical conjugates | Cancer cell lines | Apoptosis induction (via thioredoxin system inhibition) |

| Benzodioxole carboxamide derivative | Hep3B liver cancer cells | Cell cycle arrest (G2/M phase) |

| N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides | Oryza sativa | Gene expression modulation (down-regulation of root growth-inhibiting genes) |

| Data from in vitro cellular and molecular biology studies. nih.govresearchgate.net |

Medicinal Chemistry and Pharmacological Preclinical Research

Design and Synthesis of Analogues for Enhanced Biological Performance

The development of novel therapeutic agents based on the 1,3-benzodioxole (B145889) core involves the strategic design and synthesis of analogues to improve biological activity, selectivity, and pharmacokinetic properties. Researchers employ various synthetic methodologies to modify the core structure, introducing different functional groups and exploring diverse chemical space.

One common strategy involves the synthesis of N-substituted benzodioxole derivatives. For instance, a series of N-(benzo[d] Current time information in Abu Dhabi, AE.researchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized as potential auxin receptor agonists. The synthesis is typically a multi-step process:

A substitution reaction between a substituted benzyl (B1604629) bromide and thioglycolic acid creates a secondary intermediate.

The carboxylic acid group of the intermediate is converted into a more reactive acid chloride using an agent like oxalyl chloride.

Finally, the acid chloride is reacted with benzo[d] Current time information in Abu Dhabi, AE.researchgate.netdioxol-5-amine to yield the target acetamide (B32628) compounds. nih.govresearchgate.net

Another approach focuses on creating benzodioxole carboxamide derivatives. These are synthesized by dissolving a benzodioxole acetic or carboxylic acid in a solvent like dichloromethane, followed by the addition of coupling agents such as EDCI and DMAP. The corresponding aniline (B41778) derivative is then added to form the final amide product. mdpi.com

Furthermore, hybrid molecules incorporating the benzodioxole moiety have been created to explore novel bioactivities. An amide chalcone (B49325) containing a 2H-1,3-benzodioxol-5-yl group was synthesized via a Claisen-Schmidt condensation reaction between piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) and a custom-synthesized N-(4-acetylphenyl)quinoline-3-carboxamide, demonstrating the fusion of different pharmacophores. mdpi.com

These synthetic strategies allow for the systematic modification of the benzodioxole scaffold, enabling the exploration of structure-activity relationships and the optimization of compounds for enhanced performance against specific biological targets.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of compounds based on the benzodioxole scaffold. By systematically altering the chemical structure and assessing the impact on efficacy, researchers can identify key features required for potent and selective biological effects.

A comprehensive SAR investigation was conducted on small-molecule activators of the cardiac sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), which included several benzodioxole analogues. acs.orgacs.org This study involved iterative modifications across three main pharmacophoric regions: the head, linker, and tail.

Headgroup Modification: The study explored various fused heterocyclic headgroups to replace a metabolically liable methoxyphenol group from an initial hit compound. acs.orgacs.org It was found that moving from a benzimidazole (B57391) to a larger nih.govnih.gov fused ring system like tetrahydroquinoline was well-tolerated and could improve activity. acs.org However, introducing additional polar functionality, as in dihydroisoquinolinone derivatives, led to a loss of activity. acs.org This suggests that while aromaticity is not strictly required, the electronic properties and hydrogen-bonding capacity of the headgroup are critical determinants of activity.

Linker and Tail Optimization: The linker region's flexibility and the tail's spatial properties were also found to be important. For one series of compounds, activity peaked with a five-carbon spacer in the tail, with shorter or longer chains resulting in reduced efficacy. acs.org This indicates a specific spatial requirement for optimal interaction with the biological target. acs.org

Metabolic Stabilization: To address a known metabolic liability of the benzodioxole methylene (B1212753) carbon, a gem-difluoro substitution was introduced. This modification, while slightly reducing maximal stimulation, significantly improved potency (EC₅₀), highlighting a successful strategy for enhancing drug-like properties without sacrificing activity. acs.org

In a different study focused on developing auxin receptor agonists, SAR analysis of N-(benzo[d] Current time information in Abu Dhabi, AE.researchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives revealed that introducing an electron-withdrawing group on the benzyl ring was beneficial for improving the root-promoting activity. researchgate.net

The following interactive table summarizes SAR findings for a series of SERCA2a activators with a benzodioxole tail, demonstrating how modifications to the headgroup influence efficacy (Vₘₐₓ) and potency (EC₅₀).

| Compound | Headgroup Scaffold | Modification | Vₘₐₓ (% Activation) | EC₅₀ (µM) |

|---|---|---|---|---|

| - | Tetrahydroquinoline | Base Scaffold | ~40% | ~4 |

| - | Benzomorpholine | Introduced Oxygen | ~34% | - |

| - | Dihydroisoquinolinone | Introduced Carbonyl | No Effect | - |

| - | Benzodioxole | gem-difluoro substitution | ~16% | ~2 |

Hit-to-Lead Development Strategies based on the Benzodioxol-2-one Scaffold

The process of transforming an initial "hit" compound from a screening campaign into a viable "lead" candidate is a cornerstone of medicinal chemistry. This hit-to-lead optimization involves enhancing potency, improving selectivity, and refining pharmacokinetic properties. The benzodioxole scaffold has served as the foundation for several successful hit-to-lead campaigns.

A prominent example is the development of small-molecule SERCA2a activators for potential heart failure treatment. acs.orgacs.org The campaign began with natural product hits identified through a machine learning-guided virtual screen. acs.orgacs.org One of the starting scaffolds, 6-paradol, which contains a related methoxyphenol headgroup, was selected for optimization due to its robust activity in primary assays. acs.orgacs.org The development strategy involved:

Scaffold Simplification and Modification: The initial hit was modified to address metabolic liabilities. The methoxyphenol headgroup was replaced with various bioisosteres, including benzimidazole and eventually the more potent indoline, benzofuran, and benzodioxole scaffolds. acs.orgacs.org

Iterative SAR-Guided Optimization: As described in the SAR section, systematic modifications were made to all three pharmacophoric regions of the molecule (head, linker, tail) to improve potency and efficacy. acs.orgacs.org This iterative process led to the discovery of novel benzodioxole analogues that were potent activators, increasing SERCA2a's ATPase activity by up to 57%. acs.org

Another successful strategy was employed in the discovery of PARP1 inhibitors for cancer therapy. nih.gov

Hit Identification: A high-throughput virtual screen identified a 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) (a closely related scaffold) as a hit compound with an IC₅₀ of 5.8 μM. nih.gov

Lead Selection and Optimization: This hit was selected as the lead compound for further chemical modification. nih.gov The optimization strategy involved both analogue synthesis and "scaffold hopping," where the core structure is replaced by a different but functionally similar one to improve properties or escape patent space. nih.govresearchgate.net These efforts led to the identification of a significantly more potent inhibitor with an IC₅₀ of 0.082 μM. nih.gov

The progression from hit to lead is demonstrated in the table below for the PARP1 inhibitor campaign.

| Compound Stage | Scaffold | IC₅₀ (µM) |

|---|---|---|

| Hit | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |

| Optimized Lead | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Abu Dhabi, AE.nih.govoxazine-8-carboxamide | 0.082 |

Mechanism-of-Action Elucidation in Non-Human Biological Systems

Understanding how a compound exerts its effects at a molecular level is critical for drug development. Studies in non-human biological systems have been instrumental in elucidating the mechanisms of action for various derivatives of the 1,3-benzodioxole scaffold.

Modulation of Ion Pumps and Receptors:

SERCA2a Activation: In studies using cardiac microsomes isolated from pig hearts, benzodioxole analogues were identified as potent activators of the SERCA2a calcium pump. The mechanism was found to be inversely correlated with the pump's affinity for Ca²⁺, suggesting that the small-molecule stimulation of ATPase activity occurs at the expense of calcium binding. acs.orgacs.org This allosteric modulation represents a promising therapeutic mechanism for heart failure. acs.org

AMPA Receptor Modulation: In a mouse model, the derivative 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (B6355638) (1-BCP) was shown to ameliorate exercise-induced fatigue. Its mechanism was identified as positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. This action led to downstream metabolic effects, including increased liver and muscle glycogen, decreased lactic acid, and enhanced activity of antioxidant enzymes. nih.gov

Interaction with Plant and Microbial Systems:

Auxin Receptor Agonism: In plant biology, N-(benzo[d] Current time information in Abu Dhabi, AE.researchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been shown to act as agonists of the auxin receptor TIR1 in Arabidopsis thaliana and Oryza sativa (rice). nih.govresearchgate.net Molecular docking studies confirmed a strong binding ability to TIR1, and experiments with auxin-related mutants and reporter genes demonstrated that the compound mimics the physiological functions of natural auxins, significantly promoting root growth. nih.govresearchgate.net

DNA Gyrase Inhibition: While not a benzodioxole, a study on the related benzothiazole (B30560) scaffold provides a parallel for mechanism elucidation. Co-crystal structures revealed that inhibitors bind to the ATP-binding pocket of the DNA gyrase (GyrB) subunit in bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, explaining their antibacterial activity. nih.gov

Enzyme Inhibition:

α-Amylase Inhibition: In vitro studies have identified benzodioxol carboxamide derivatives as potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. Compounds IIa and IIc in one study showed strong inhibition with IC₅₀ values of 0.85 and 0.68 µM, respectively, suggesting a potential mechanism for antidiabetic effects. mdpi.com

The following table summarizes the elucidated mechanisms for several benzodioxole derivatives in various non-human systems.

| Compound Class | Biological System | Target | Mechanism of Action |

|---|---|---|---|

| Benzodioxole Analogues | Porcine Cardiac Microsomes | SERCA2a | Allosteric activation of ATPase activity. acs.orgacs.org |

| 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine | Mice | AMPA Receptor | Positive allosteric modulation. nih.gov |

| N-(benzo[d] Current time information in Abu Dhabi, AE.researchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides | Plants (Arabidopsis, Rice) | TIR1 Auxin Receptor | Agonism, promotion of root growth. nih.govresearchgate.net |

| Benzodioxol Carboxamides | In Vitro Enzyme Assay | α-Amylase | Enzyme inhibition. mdpi.com |

Metabolism Studies in in Vitro and Animal Models

Identification of Phase I Metabolic Pathways and Metabolites (e.g., Hydroxylation, Demethylation)

Phase I metabolism primarily involves the introduction or unmasking of functional groups, which increases the polarity of the compound. For 1,3-benzodioxole (B145889) derivatives, a key Phase I pathway is the cytochrome P450 (CYP450) mediated oxidation of the methylenedioxy bridge. nih.govacs.org This can lead to the cleavage of the dioxole ring and the formation of catechol metabolites. acs.orgnih.gov While 5-Hydroxy-1,3-benzodioxol-2-one already possesses a hydroxyl group, further hydroxylation on the aromatic ring is a potential metabolic route.

Another significant Phase I reaction for 1,3-benzodioxoles is the abstraction of a hydrogen atom from the methylene (B1212753) group, which can lead to the formation of a reactive carbene intermediate. nih.gov This pathway is a hallmark of the metabolism of compounds containing the 1,3-benzodioxole moiety.

While specific metabolites for this compound are not extensively documented in publicly available literature, based on the known metabolism of related compounds, potential Phase I metabolites could include:

Catechol derivatives: Formed via the opening of the dioxole ring.

Further hydroxylated species: Introduction of additional hydroxyl groups on the aromatic ring.

Table 1: Potential Phase I Metabolites of this compound

| Metabolite Type | Potential Structure | Metabolic Reaction |

| Catechol Metabolite | 3,4,5-Trihydroxyphenyl carbonate (post-hydrolysis) | Oxidation and cleavage of the 1,3-benzodioxole ring |

| Aromatic Hydroxylation Product | 5,6-Dihydroxy-1,3-benzodioxol-2-one | Aromatic hydroxylation |

This table represents potential metabolites based on the known metabolism of the 1,3-benzodioxole class of compounds and is for illustrative purposes.

Characterization of Phase II Metabolic Pathways and Conjugates (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their elimination. nih.govdrughunter.com The presence of a hydroxyl group on the this compound molecule makes it a prime candidate for Phase II conjugation reactions.

The most common Phase II pathways for phenolic compounds are glucuronidation and sulfation. nih.govdrughunter.com

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to the hydroxyl group. drughunter.com

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl moiety. drughunter.com

These conjugation reactions would result in the formation of highly polar glucuronide and sulfate (B86663) conjugates of this compound, which can be readily excreted in urine or bile.

Table 2: Potential Phase II Conjugates of this compound

| Conjugate Type | Metabolic Reaction | Conjugating Enzyme Family |

| O-Glucuronide | Conjugation of glucuronic acid to the 5-hydroxyl group | UDP-glucuronosyltransferases (UGTs) |

| O-Sulfate | Conjugation of a sulfate group to the 5-hydroxyl group | Sulfotransferases (SULTs) |

This table represents potential conjugates based on the functional groups present in the molecule and is for illustrative purposes.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, Carboxylesterases)

The primary enzyme system responsible for the Phase I metabolism of 1,3-benzodioxole derivatives is the cytochrome P450 (CYP450) superfamily of enzymes. nih.govacs.orgnih.gov Various CYP isoforms, including CYP1A2 and CYP2B10, have been shown to be involved in the metabolism of benzodioxole compounds in animal models. nih.gov These enzymes are primarily located in the liver and are responsible for the oxidative metabolism of a wide range of xenobiotics. nih.govacs.org

While the target compound is a cyclic carbonate, the role of carboxylesterases in its metabolism is also a consideration. Carboxylesterases are enzymes that hydrolyze ester-containing compounds. While their primary substrates are often ester prodrugs, their activity on cyclic carbonates is less well-defined in the available literature.

The enzymes involved in Phase II conjugation include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) , which are abundant in the liver and other tissues. nih.govdrughunter.com

Table 3: Enzyme Systems Potentially Involved in the Metabolism of this compound

| Metabolic Phase | Enzyme Superfamily/Family | Potential Role |

| Phase I | Cytochrome P450 (CYP) | Oxidation of the benzodioxole ring, aromatic hydroxylation |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation of the hydroxyl group |

| Phase II | Sulfotransferases (SULTs) | Sulfation of the hydroxyl group |

This table summarizes the enzyme systems likely involved based on the metabolism of structurally related compounds.

Reactive Metabolite Formation and Trapping Studies (excluding toxicity/adverse effects)

A significant aspect of the metabolism of 1,3-benzodioxole derivatives is the potential for the formation of reactive metabolites. nih.gov The metabolism of the methylenedioxy group can lead to the formation of a highly reactive carbene intermediate, which can covalently bind to cellular macromolecules. nih.gov

Furthermore, the oxidative metabolism of the benzodioxole ring can yield ortho-quinone intermediates. nih.gov These electrophilic species are also capable of reacting with nucleophilic cellular components. The formation of such reactive intermediates is a key consideration in the study of compounds containing a 1,3-benzodioxole moiety.

There is no publicly available scientific literature detailing the environmental fate and degradation of this compound. Extensive searches for biodegradation, photolytic and hydrolytic degradation, and environmental partitioning studies for this specific compound did not yield any relevant research findings.

Consequently, it is not possible to provide an article with the requested detailed information and data tables on the following topics:

Environmental Fate and Degradation Studies

Environmental Partitioning and Mobility in Research Contexts

Without scientific studies on these aspects of 5-Hydroxy-1,3-benzodioxol-2-one, any discussion would be speculative and would not adhere to the required standards of a professional and authoritative article based on verifiable research.

Advanced Applications in Chemical Sciences and Technology

Role as a Building Block in Organic Synthesis

5-Hydroxy-1,3-benzodioxol-2-one and its related structures are recognized as important raw materials and intermediates in the chemical industry. lookchemicals.com The inherent reactivity of the phenolic hydroxyl group and the stability of the benzodioxole core allow for its use as a versatile scaffold in the synthesis of more complex molecules. Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of diverse molecular architectures. uni.lu

The 1,3-benzodioxole (B145889) moiety is a key component in the synthesis of various biologically active compounds and complex heterocyclic structures. For instance, derivatives are used to create chalcones, a class of polyphenolic compounds, through reactions like the Claisen-Schmidt condensation. mdpi.com In one synthetic pathway, an amide chalcone (B49325), N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide, was synthesized in a two-step process starting from quinoline-3-carboxylic acid and ultimately reacting an intermediate with piperonal (B3395001) (a 1,3-benzodioxole derivative). mdpi.com

Furthermore, the core structure is integral to multi-component reactions for generating novel compounds. Research has shown the synthesis of thiazolidinedione-triazole hybrids and other complex skeletons where the benzodioxole unit is a critical starting component. The development of such synthetic protocols highlights the utility of benzodioxole derivatives as foundational materials for creating diverse chemical libraries.

| Starting Material/Scaffold | Reaction Type | Synthesized Compound/Derivative Class | Reference |

|---|---|---|---|

| Piperonal | Claisen-Schmidt Condensation | Amide Chalcones (e.g., N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide) | mdpi.com |

| 1,3-Benzodioxole Derivatives | Conjugation with Arsenicals | Anti-tumor Arsenical Conjugates (e.g., PZ2, PZ5) | mdpi.com |

| 3,4-(Methylenedioxy)phenylacetic acid | Esterification & further reactions | Benzodioxole Aryl Acetate (B1210297) Derivatives (potential COX inhibitors) | nih.gov |

| Piperonaldehyde | Condensation with 1-indanone | (2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one | nih.gov |

Applications in Materials Science (e.g., Polymer Chemistry, Electronic Materials)

The structural attributes of this compound derivatives make them suitable for applications in materials science, particularly in polymer chemistry. While direct application of the title compound is not extensively documented, closely related benzodioxinone structures serve as precursors for functional polymers.

For example, research has demonstrated the synthesis of alkyne-functionalized benzodioxinones, such as 2,2-diphenyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] lookchemicals.commdpi.comdioxin-4-one, derived from a 5-hydroxy-benzodioxinone precursor. These functionalized monomers are then used to create monotelechelic polymers—macromolecules with a reactive group at one chain end. Specifically, they have been used to prepare poly(ethylene glycol) methyl ether (mPEG)-based monotelechelics through copper(I)-catalyzed azide/alkyne cycloaddition (CuAAC) click reactions.

This photosensitive mPEG-based monotelechelic was subsequently utilized in the synthesis of block copolymers. Through the photoinduced acylation of the monotelechelic in the presence of hydroxy-terminated poly(epsilon caprolactone), a successful block copolymer formation was achieved. This demonstrates the potential of the core benzodioxole structure in creating advanced polymeric materials with tailored properties, such as photosensitivity, which can be leveraged for various applications.

| Precursor | Polymer Type | Synthesis Method | Key Feature | Reference |

|---|---|---|---|---|

| 2,2-Diphenyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] lookchemicals.commdpi.comdioxin-4-one | Monotelechelic Polymer (mPEG-based) | CuAAC Click Reaction | UV Light Sensitive | sigmaaldrich.com |

| mPEG-based Monotelechelic | Block Copolymer (with Poly(epsilon caprolactone)) | Photoinduced Acylation | Combines properties of different polymer blocks | sigmaaldrich.com |

Use in Analytical Chemistry Method Development

The role of this compound in the development of new analytical chemistry methods is not prominently featured in current literature. Instead, its significance in this field is primarily as an analyte—a substance that is detected and quantified. The characterization and identification of this compound and its derivatives rely on established analytical techniques.

The structural elucidation of newly synthesized molecules containing the 1,3-benzodioxole core is routinely performed using a suite of standard analytical methods. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C-NMR are used to determine the precise structure and connectivity of atoms within the molecule. mdpi.commdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds. mdpi.commdpi.com

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups. mdpi.com

Thin-Layer Chromatography (TLC) : TLC is frequently used to monitor the progress of chemical reactions involving benzodioxole derivatives. mdpi.com

While the compound itself is not reported as a reagent for creating new analytical methods (e.g., as a chromophore in a colorimetric assay or as a component of a chemical sensor), the data from these analytical techniques are crucial for quality control and for understanding the outcomes of synthetic procedures where it is used as a building block.

Potential in Agrochemical Research and Development (e.g., Plant Growth Regulators, Pesticide Scaffolds)

The 1,3-benzodioxole scaffold, central to this compound, shows significant potential in agrochemical research and development. This is particularly evident in the creation of novel plant growth regulators and as a foundational structure for pesticides.

Plant Growth Regulators Researchers have identified 1,3-benzodioxole derivatives as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1), which plays a major role in regulating root growth and development. frontiersin.org Through computer-aided drug discovery and subsequent synthesis, a series of N-(benzo[d] lookchemicals.commdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamides were developed. acs.org

One derivative, designated K-10, exhibited a remarkable promotive effect on root growth in both Arabidopsis thaliana and the crop species Oryza sativa (rice). frontiersin.orgacs.org Transcriptome analysis confirmed that K-10 induced a transcriptional response similar to natural auxins and downregulated genes that inhibit root growth. frontiersin.orgacs.org Such compounds that enhance root systems could be highly valuable in agriculture for improving crop resilience and yield. acs.org

Pesticide Scaffolds The 1,3-benzodioxole structure is also recognized as a key component in the development of pesticides. lookchemicals.com Many naturally occurring and synthetic compounds containing this moiety exhibit insecticidal or pesticidal properties. The ability of the benzodioxole ring to be functionalized allows for the creation of a wide array of derivatives that can be screened for targeted activity against various agricultural pests.

| Compound | Chemical Class | Target | Observed Effect | Reference |

|---|---|---|---|---|

| K-10 | N-(benzo[d] lookchemicals.commdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) | Auxin Receptor TIR1 | Excellent root growth-promoting activity in Arabidopsis and Oryza sativa. | frontiersin.orgacs.org |

| HTS05309 (Lead Compound) | N-(benzo[d] lookchemicals.commdpi.comdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide | Auxin Receptor TIR1 | Significant promotive effect on primary root growth. | acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-Hydroxy-1,3-benzodioxol-2-one, and what factors critically influence reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step routes, such as electrophilic substitution followed by hydroxylation. Key parameters include:

- Temperature control (60–80°C) during nitration to prevent side reactions.

- Use of palladium catalysts (e.g., Pd/C) for selective hydrogenation.

- Protecting groups (e.g., benzyloxy) to stabilize reactive intermediates.

Evidence from analogous benzodioxole derivatives highlights the importance of regioselective functionalization and purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the dioxolane ring (δ 4.5–5.5 ppm) and hydroxyl proton (broad singlet, δ 9–10 ppm).

- Single-crystal X-ray diffraction : Refine structures using SHELXL (for bond-length precision < 0.01 Å) and visualize with ORTEP-3 for thermal motion analysis .

- IR spectroscopy : Confirm carbonyl stretching (C=O, ~1750 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods to minimize inhalation exposure (even if GHS classification is unavailable).

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation.

Safety protocols for structurally related compounds emphasize these measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between enzymatic assays and cell-based studies for this compound analogs?

- Methodological Answer :

- Perform dose-response validation across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type specificity.

- Use surface plasmon resonance (SPR) to quantify direct target binding affinity.

- Conduct metabolomic profiling to identify off-target interactions or metabolic instability.

Triangulating data from orthogonal assays reduces false positives .

Q. What computational strategies predict the environmental fate of this compound, and how can they be experimentally validated?

- Methodological Answer :

- Quantum mechanical calculations (DFT) : Model hydrolysis pathways (e.g., ring-opening kinetics).

- QSAR models : Estimate biodegradation half-lives using logP and electrophilicity indices.

- HPLC-MS monitoring : Track degradation products in simulated soil/water systems.

Environmental studies on benzodioxole derivatives validate this approach .

Q. How should crystallographers validate polymorphic forms of this compound to ensure data reproducibility?

- Methodological Answer :

- R-factor convergence : Ensure final R1 < 5% for high-resolution datasets.

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking).

- PXRD validation : Compare experimental patterns with Mercury-generated simulations.

SHELXL’s ADDSYM feature detects missed symmetry in space groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.